2-(Sec-butylamino)nicotinic acid

Descripción

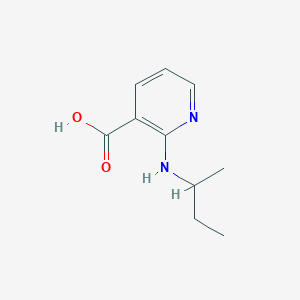

2-(Sec-butylamino)nicotinic acid is a nicotinic acid derivative featuring a secondary butylamino (-NH-sec-butyl) substituent at the 2-position of the pyridine ring. Nicotinic acid (pyridine-3-carboxylic acid) serves as a core structure for numerous bioactive compounds, and substitutions at the 2-position often modulate pharmacological properties, solubility, and metabolic stability .

Propiedades

IUPAC Name |

2-(butan-2-ylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-7(2)12-9-8(10(13)14)5-4-6-11-9/h4-7H,3H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLIDJBLKCREBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(sec-butylamino)nicotinic acid involves the nucleophilic aromatic substitution of 2-chloronicotinic acid with sec-butylamine. This reaction typically requires prolonged heating under reflux conditions . Alternatively, microwave-assisted synthesis can be employed to achieve higher yields in shorter reaction times. For example, reacting 2-chloronicotinic acid with sec-butylamine under microwave irradiation at 200°C for 2 hours in the presence of diisopropylethylamine can efficiently produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Análisis De Reacciones Químicas

Types of Reactions

2-(Sec-butylamino)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The sec-butylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

2-(Sec-butylamino)nicotinic acid has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It may be used in the production of materials with specific chemical properties

Mecanismo De Acción

The mechanism of action of 2-(sec-butylamino)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acid receptors. These interactions can modulate various biochemical pathways, including those involved in lipid metabolism and cellular signaling .

Comparación Con Compuestos Similares

Key Observations :

- Core Structure: Replacing the nicotinic acid (3-carboxyl) core with isonicotinic acid (4-carboxyl) in 2-(butylamino)isonicotinic acid changes hydrogen-bonding capacity and solubility .

Pharmacological and Metabolic Properties

- Metabolic Stability : Pseudomonas fluorescens-mediated oxidation studies suggest that substituents on the pyridine ring influence degradation kinetics. For example, nicotinic acid derivatives with intact rings are more resistant to oxidative cleavage than those with labile substituents .

- Bioactivity: While this compound’s specific bioactivity is undocumented, analogs like 2-(diethylamino)nicotinic acid are utilized in medicinal chemistry for targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive disorders .

Actividad Biológica

2-(Sec-butylamino)nicotinic acid is a derivative of nicotinic acid, notable for its potential therapeutic applications, particularly in lipid metabolism and as a modulator of nicotinic acetylcholine receptors. This compound has garnered attention due to its unique structural properties that influence its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a sec-butyl group attached to the amino group of nicotinic acid, which is hypothesized to enhance its pharmacological profile compared to other nicotinic acid derivatives.

The biological activity of this compound is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Preliminary studies indicate that this compound may modulate receptor activity, influencing excitatory and inhibitory neurotransmission pathways. The modulation of these pathways can have significant implications for conditions such as obesity, diabetes, and cardiovascular diseases.

Interaction with Lipid Metabolism

Research highlights that nicotinic acid derivatives can inhibit the production and release of free fatty acids from adipose tissue. This action is mediated through the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels and reduced hormone-sensitive lipase activity. Consequently, this results in lower LDL cholesterol and higher HDL cholesterol levels, which are critical factors in reducing cardiovascular risk .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Modulation of nAChRs leading to altered neurotransmission | Binding affinity assays |

| Study 2 | Decreased free fatty acid levels in adipocytes | In vitro cell culture experiments |

| Study 3 | Enhanced insulin sensitivity in models of type 2 diabetes | Animal model studies |

Case Studies

Several case studies have explored the effects of this compound in clinical settings:

- Insulin Sensitivity Improvement : A study involving patients with insulin resistance demonstrated that administration of this compound resulted in significant improvements in insulin sensitivity, suggesting a potential role in managing type 2 diabetes .

- Lipid Profile Modification : Another clinical trial assessed the impact on lipid profiles among subjects treated with this compound. Results indicated a marked reduction in LDL cholesterol levels and an increase in HDL cholesterol, reinforcing its therapeutic potential in cardiovascular health .

Research Findings

Recent research has focused on the pharmacokinetics and safety profile of this compound. Key findings include:

- Absorption and Metabolism : Studies indicate favorable absorption characteristics with minimal adverse effects at therapeutic doses. The compound exhibits stability under physiological conditions, ensuring prolonged biological activity .

- Side Effects : While beneficial, the use of nicotinic acid derivatives can lead to side effects such as flushing and liver toxicity. Ongoing research aims to develop derivatives with improved safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.